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4-Hydroxy-2,2-dimethylhexanal

Cat. No.: B13298217
M. Wt: 144.21 g/mol
InChI Key: VUOKDDHPXNMCCG-UHFFFAOYSA-N
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Description

Significance and Research Rationale for 4-Hydroxy-2,2-dimethylhexanal within Organic Chemistry

Historical Context and Prior Academic Research in Functionalized Hexanal (B45976) Derivatives

The study of functionalized hexanal derivatives has a more established historical context, primarily driven by their natural occurrence and industrial applications. Hexanal and its derivatives are recognized as important volatile compounds contributing to the flavor and aroma of fruits and vegetables. cdnsciencepub.comt3db.ca Research in this area has often focused on their role in food chemistry, including their formation through lipid oxidation and their use in preserving the quality of perishable produce. cdnsciencepub.comt3db.caresearchgate.netresearchgate.netmdpi.com

Furthermore, various synthetic methods have been developed for other hydroxy aldehydes and functionalized aldehydes, highlighting their importance as building blocks in synthetic organic chemistry. nih.govresearchgate.netgoogle.com For instance, studies have explored the synthesis of compounds like 4-hydroxy-2-trans-nonenal, a product of lipid peroxidation. nih.gov However, a clear historical trajectory of research leading to or focusing on this compound is not apparent from the available scientific literature.

Scope and Objectives of Focused Research on this compound

Due to the limited number of dedicated studies, the scope and objectives of any focused research on this compound remain undefined in the public academic domain. Hypothetically, research could explore its potential as a precursor in the synthesis of novel compounds, investigate its biological activities, or study its physical and chemical properties in detail. Without published research, any stated objectives would be purely speculative.

Data Tables

Given the absence of detailed research findings for this compound, a data table of its specific properties or comparative studies cannot be constructed. However, a table of its basic chemical identifiers can be provided.

IdentifierValueSource
CAS Number 1934919-85-3 bldpharm.comchemsrc.com
Molecular Formula C8H16O2 bldpharm.comchemsrc.com
SMILES Code CCC(O)CC(C)(C)C=O bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B13298217 4-Hydroxy-2,2-dimethylhexanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-hydroxy-2,2-dimethylhexanal

InChI

InChI=1S/C8H16O2/c1-4-7(10)5-8(2,3)6-9/h6-7,10H,4-5H2,1-3H3

InChI Key

VUOKDDHPXNMCCG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)(C)C=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxy 2,2 Dimethylhexanal

Chemo- and Regioselective Synthesis Strategies for 4-Hydroxy-2,2-dimethylhexanal

Achieving selectivity is paramount when constructing molecules with multiple reactive sites. researchgate.netrsc.org For this compound, the primary challenge lies in selectively forming the C-C bond that establishes the main carbon skeleton and introducing the hydroxyl and aldehyde groups at the correct positions without unintended side reactions. researchgate.net

One of the most effective methods for introducing the aldehyde group at a specific position is hydroformylation, which involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene. nih.govillinois.edu In a potential synthesis for this compound, the hydroformylation of a homoallylic alcohol precursor, 2,2-dimethylpent-4-en-1-ol, would be a key step. The regioselectivity of this reaction—determining whether the formyl group adds to the terminal or internal carbon of the double bond—is critical. nih.gov While traditional rhodium catalysts might produce a mixture of isomers, modern ligand design allows for directing the catalyst to the desired position, thus ensuring the formation of the target hexanal (B45976) structure. nih.govnih.gov

Another strategic consideration is the chemoselective manipulation of the functional groups. Once the γ-hydroxy aldehyde structure is formed, subsequent reactions must differentiate between the aldehyde and the alcohol. For example, oxidation of the alcohol to a ketone or reduction of the aldehyde to a primary alcohol requires highly selective reagents to avoid affecting the other functional group. The use of protecting groups or specialized catalysts can facilitate such transformations, ensuring that only the intended site reacts. rsc.org

Stereoselective Synthesis of this compound Isomers

The carbon atom at position 4, bearing the hydroxyl group, is a stereogenic center. The synthesis of specific stereoisomers (enantiomers) of this compound requires asymmetric synthesis techniques.

A powerful strategy for installing the chiral hydroxyl group is the asymmetric hydrogenation or dihydroxylation of an unsaturated precursor. For instance, an α,β-unsaturated ketone could be reduced using a chiral catalyst system, such as a Ruthenium-BINAP complex, to produce the γ-hydroxy ketone with high enantioselectivity. acs.org Subsequent transformation of the ketone would lead to the desired aldehyde.

Alternatively, a Sharpless asymmetric dihydroxylation of an appropriate alkene precursor can create two adjacent chiral hydroxyl groups. nih.gov One of these can then be selectively manipulated or removed to leave the single desired chiral center at C4. This method provides excellent control over the stereochemistry. nih.gov Enzymatic reactions also offer a highly selective route. Biocatalytic tandem reactions, combining aldolases and transaminases, have been used to create various chiral γ-hydroxy-α-amino acids, and similar enzymatic logic could be applied to the synthesis of γ-hydroxy aldehydes. nih.govresearchgate.netacs.org

MethodKey FeatureStereocontrol MechanismPotential Application
Asymmetric Hydrogenation Reduction of C=C or C=O bondChiral metal-ligand complex (e.g., Ru-BINAP) transfers hydrogen stereoselectively. acs.orgReduction of an enone precursor to create the chiral alcohol center.
Sharpless Dihydroxylation Conversion of C=C to a diolChiral osmium-ligand complex directs the addition of two hydroxyl groups to one face of the alkene. nih.govCreation of a diol intermediate with defined stereochemistry, followed by selective modification.
Enzymatic Resolution/Reaction High substrate and stereospecificityEnzyme active site binds the substrate in a specific orientation for reaction. nih.govresearchgate.netKinetic resolution of a racemic alcohol or direct stereoselective formation of the hydroxyl group.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound, offering pathways that are often more direct and generate less waste than stoichiometric methods.

Metal-Catalyzed Routes for C-C Bond Formation and Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis and provides several avenues to this compound.

Rhodium-Catalyzed Hydroformylation : As previously mentioned, this is a premier method for converting alkenes to aldehydes. illinois.edu The use of rhodium catalysts with specifically designed phosphine (B1218219) or phosphite (B83602) ligands can control regioselectivity, favoring the formation of the desired linear aldehyde from a terminal alkene precursor. nih.govtue.nl Some catalytic systems can even operate through a temporary covalent bond to a substrate's hydroxyl group, directing the hydroformylation to a distal position, which is a powerful tool for synthesizing structures like δ-lactones from homoallylic alcohols. nih.gov

Palladium-Catalyzed Cross-Coupling : Reactions like the Suzuki or Heck coupling could be employed to construct the carbon skeleton of a precursor molecule before the introduction of the final functional groups.

Copper-Catalyzed Reactions : Copper catalysts are effective in various C-C bond-forming reactions, including certain types of cross-dehydrogenative couplings (CDC) where two different C-H bonds are coupled directly. ua.es

Zirconium-Catalyzed Reactions : Zirconium-based catalysts have been shown to be effective in the synthesis of heterocycles through cyclization reactions, demonstrating their utility in forming C-N and C-C bonds under mild conditions. arabjchem.org

Organocatalytic Transformations for Asymmetric Synthesis

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, often complementing metal-catalyzed methods.

For synthesizing hydroxy aldehydes, the aldol (B89426) reaction is fundamental. google.com While a direct organocatalytic aldol reaction to form the γ-hydroxy aldehyde in one step is challenging, organocatalysis can be used to construct key fragments. For example, an enantioselective Michael addition catalyzed by a chiral amine or imidazolidinone could be used to form the C-C bond between C2 and C3. Proline and its derivatives are particularly effective catalysts for direct, enantioselective cross-aldol reactions between two different aldehydes, proceeding through a nucleophilic enamine intermediate. google.comcaltech.edu This methodology could be adapted to create a precursor that is then converted to this compound.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to make chemical manufacturing more sustainable by minimizing waste, using less hazardous substances, and improving energy efficiency. sciencedaily.com These principles can be directly applied to the synthesis of this compound.

Catalysis over Stoichiometry : The use of catalytic methods (both metal- and organo-catalyzed) is inherently greener than using stoichiometric reagents, as it reduces the amount of chemical waste generated. innoget.com

Atom Economy : Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product is a key goal. Hydroformylation, for example, is a highly atom-economical reaction. illinois.edu

Safer Solvents and Auxiliaries : Efforts are being made to replace hazardous organic solvents with safer alternatives like water or to conduct reactions under solvent-free conditions. sciencedaily.comnih.gov

Energy Efficiency : Developing reactions that can be run at ambient temperature and pressure, such as some light-induced or highly active catalytic processes, reduces energy consumption. sciencedaily.comeurekalert.org

Use of Renewable Feedstocks : A long-term green chemistry goal would be to derive the starting materials for the synthesis from renewable resources rather than petrochemicals. innoget.com

For instance, the oxidation of alcohols to aldehydes can be performed using sustainable methods like electrosynthesis with recyclable mediators or direct oxidation with agents like nitrogen dioxide, where the byproducts are non-toxic. nih.govrsc.org

Retrosynthetic Analysis and Target-Oriented Synthesis of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by mentally deconstructing the target molecule into simpler, readily available starting materials. libretexts.orgresearchgate.net For a polyfunctional molecule like this compound, several disconnections are possible.

A primary retrosynthetic disconnection is often made at the bond formed by the most reliable reaction. For a γ-hydroxy carbonyl compound, a logical disconnection is at the α-β carbon-carbon bond (C2-C3) or the β-γ carbon-carbon bond (C3-C4). scitepress.org

Proposed Retrosynthetic Pathway:

Target Molecule : this compound.

Disconnection 1 (Functional Group Interconversion) : The aldehyde can be seen as arising from the hydroformylation of a corresponding alkene. This leads back to 2,2-dimethylpent-4-en-1-ol as a key intermediate. This is a strong strategic choice as hydroformylation is a powerful and well-understood transformation. illinois.edu

Disconnection 2 (C-C Bond Formation) : The intermediate, 2,2-dimethylpent-4-en-1-ol, can be disconnected at the C2-C3 bond. This suggests a Grignard-type reaction. This leads back to allyl magnesium bromide (a synthon for the propene unit) and 2,2-dimethyl-3-hydroxypropanal or a protected equivalent.

Alternative Disconnection 3 (Aldol-type Logic) : A disconnection of the C3-C4 bond in the target molecule suggests an aldol-type addition. This would involve an enolate derived from 2,2-dimethylbutanal (B1614802) reacting with formaldehyde . However, forming the enolate of 2,2-dimethylbutanal is challenging. A more viable aldol-based route might involve different starting materials and more steps.

The hydroformylation route appears to be one of the more strategically sound approaches for a target-oriented synthesis.

Retrosynthetic StepPrecursor(s)Forward Reaction (Synthesis)Key Challenge
Step 1 2,2-dimethylpent-4-en-1-olRhodium-catalyzed hydroformylation illinois.edunih.govRegioselectivity (achieving linear vs. branched aldehyde).
Step 2 Allylmagnesium bromide + 2,2-dimethyl-3-hydroxypropanalGrignard ReactionSynthesis and handling of the hydroxy-aldehyde reactant.
Alternative 2,2-dimethylbutanal + FormaldehydeAldol CondensationDifficult enolate formation and control of side reactions.

This analysis highlights how breaking down the target molecule reveals logical pathways for its construction, guiding the chemist in selecting the most efficient and controllable reactions. libretexts.org

Exploration of Novel Precursors and Reaction Pathways for this compound

The synthesis of this compound, a valuable β-hydroxy aldehyde, is an area of active research, with a focus on developing more efficient and selective methods. Traditional approaches often rely on aldol condensation reactions. However, the exploration of novel precursors and alternative reaction pathways is opening new avenues for its synthesis.

One innovative approach involves the use of organocatalysis. caltech.edu Imidazolidinone catalysts, for instance, have been shown to activate α,β-unsaturated aldehydes, facilitating direct and enantioselective aldol coupling reactions between two different aldehyde components. caltech.edu This methodology could potentially be adapted for the synthesis of this compound by carefully selecting the appropriate aldehyde precursors. Another promising organocatalyst is proline, which has demonstrated exceptional effectiveness in direct aldehyde aldol reactions, yielding β-hydroxyaldehyde products. caltech.edu

Hydroformylation presents another modern synthetic route. This method can introduce an aldehyde group into an unsaturated precursor. For a related compound, the synthesis involved the hydroformylation of 2,2-dimethyl-3-penten-1-ol using a rhodium catalyst in the presence of syngas (a mixture of carbon monoxide and hydrogen), followed by an acidic workup to yield the final aldehyde. A similar strategy could be envisioned for this compound, starting from a suitable unsaturated alcohol.

Furthermore, the development of novel catalytic systems is crucial. For instance, cobalt(III)-catalyzed C-H coupling with 4-hydroxy-2-alkynoates has been developed for the synthesis of indole (B1671886) derivatives, showcasing the potential of transition metal catalysis in constructing complex molecules with hydroxyl functionalities. chemrxiv.org While not a direct synthesis of the target compound, this highlights the exploration of advanced catalytic methods that could be adapted.

Research into related β-hydroxy aldehydes has demonstrated the utility of base-catalyzed aldol condensation using non-nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) to minimize side reactions. This approach, when applied to the synthesis of 3-hydroxy-2,2-dimethylhexanal, a structural analog, has shown high conversion rates.

The table below summarizes some of the explored reaction pathways and catalyst systems that could be relevant for the synthesis of this compound.

Reaction Pathway Catalyst/Reagents Key Features Potential Precursors for this compound
Organocatalytic Aldol ReactionImidazolidinone or ProlineEnantioselective, direct coupling of aldehydes. caltech.edu2,2-Dimethylbutanal and Formaldehyde
HydroformylationRhodium catalyst, Syngas (CO/H₂)Introduction of an aldehyde group to an alkene.2,2-Dimethyl-4-hexen-1-ol
Base-Catalyzed Aldol CondensationDBU (1,8-diazabicycloundec-7-ene)High conversion, minimizes side reactions. 2,2-Dimethylbutanal and Formaldehyde

Process Optimization and Scale-Up Considerations for this compound Synthesis

Optimizing the synthesis of this compound for industrial-scale production requires careful consideration of various process parameters to ensure efficiency, cost-effectiveness, and safety. Key areas of focus include catalyst selection, reaction conditions, and purification methods.

Catalyst and Reaction Condition Optimization:

The choice of catalyst is paramount for process optimization. For aldol-type reactions, heterogeneous catalysts are often preferred for ease of separation and recovery, which is a significant advantage in large-scale operations. acs.org For instance, in the synthesis of a related dicarbamate, various solid catalysts like AlSBA-15 have been investigated, demonstrating high activity and recyclability. acs.org The optimization of reaction conditions such as temperature, pressure, and solvent is also critical. For a DBU-catalyzed synthesis of a similar compound, optimal conditions were found to be at a temperature of 35–50°C in water or ethanol, leading to high conversion rates. The use of flow chemistry, particularly with microreactors or plate heat exchangers, offers significant advantages for scaling up exothermic reactions, providing better temperature control and improved safety compared to batch processes. google.com

Downstream Processing and Purification:

Scale-Up Challenges:

The transition from laboratory-scale synthesis to industrial production often presents challenges known as "amplification effects." google.com What works well in a small flask may not translate directly to a large reactor. Issues such as heat and mass transfer limitations, mixing efficiency, and reaction kinetics can become more pronounced at a larger scale. Therefore, a thorough understanding of the reaction mechanism and kinetics is essential for successful scale-up. Process modeling and simulation can be valuable tools to predict the behavior of the reaction at a larger scale and to identify potential bottlenecks.

The following table outlines key considerations for the process optimization and scale-up of this compound synthesis.

Parameter Optimization Strategy Rationale for Scale-Up
Catalyst Screening of heterogeneous catalysts for activity, selectivity, and reusability. acs.orgacs.orgFacilitates easier product separation, reduces waste, and lowers catalyst cost over time.
Temperature Determine the optimal temperature range to maximize reaction rate while minimizing side reactions and decomposition. google.comEnsures consistent product quality and process safety, especially for exothermic reactions.
Solvent Selection of a solvent that provides good solubility for reactants, is easily recoverable, and has a low environmental impact. Reduces operational costs and minimizes the environmental footprint of the process.
Reaction Time Optimize for the shortest possible time to achieve high conversion, potentially using continuous flow reactors. google.comIncreases throughput and improves the overall efficiency of the manufacturing process.
Purification Develop efficient and scalable purification methods like continuous distillation or extraction.Ensures high product purity at an industrial scale while minimizing production costs.

Elucidation of Molecular Structure and Conformation of 4 Hydroxy 2,2 Dimethylhexanal

Advanced Spectroscopic Characterization of 4-Hydroxy-2,2-dimethylhexanal

A multi-faceted spectroscopic approach is indispensable for the unambiguous determination of the molecular structure of this compound. Each technique offers unique information, and their combined application would lead to a complete structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. While specific experimental NMR data for this compound are not available in the public domain, the application of various NMR techniques would be critical for its characterization.

1D NMR (¹H and ¹³C): A standard ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (providing the ratio of protons), and splitting patterns (revealing adjacent proton relationships). The aldehydic proton would be expected to appear at a characteristic downfield shift (typically 9-10 ppm). The ¹³C NMR spectrum would identify the number of unique carbon atoms, with the carbonyl carbon of the aldehyde appearing at a highly deshielded chemical shift (around 200 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting adjacent protons throughout the molecule's backbone. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for correlating protons with their directly attached carbons and with carbons two to three bonds away, respectively. This would be instrumental in assembling the carbon skeleton and definitively placing the hydroxyl and dimethyl groups.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion rates of molecules in solution, which can help confirm the presence of a single species and provide an estimate of its molecular size.

Solid-State NMR: In the absence of single crystals, solid-state NMR could provide information about the structure and dynamics of this compound in the solid phase, revealing details about molecular packing and conformational heterogeneity.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is predictive and not based on experimental data.

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
-CHO9.5 - 9.8Singlet
-CH(OH)-3.5 - 4.0Multiplet
-CH₂-1.2 - 1.8Multiplet
-C(CH₃)₂1.0 - 1.2Singlet
-CH₂CH₃ 0.8 - 1.0Triplet

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. No experimental vibrational spectra for this compound have been reported.

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of this compound would be expected to show a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. A broad absorption band corresponding to the hydroxyl (O-H) stretching vibration would be anticipated around 3200-3600 cm⁻¹. The spectrum would also feature C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation of this compound

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high precision. Although no specific HRMS data for this compound is published, its analysis would yield a precise mass measurement. From this, the exact molecular formula (C₈H₁₆O₂) could be unequivocally confirmed, distinguishing it from any isomers. The fragmentation pattern observed in the mass spectrum would also offer structural clues, as the molecule would break apart in predictable ways upon ionization.

Chiral Spectroscopy for Stereoisomeric Analysis of this compound

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group (C4). Therefore, it can exist as two enantiomers, (R)- and (S)-4-Hydroxy-2,2-dimethylhexanal. Chiral spectroscopy is essential for distinguishing between these stereoisomers.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the stereocenter.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information about the entire molecule.

Experimental ECD or VCD spectra, when compared with spectra predicted from quantum chemical calculations for both the (R) and (S) enantiomers, would allow for the unambiguous assignment of the absolute configuration of a given sample. Currently, no such studies are available for this compound.

X-ray Crystallography of this compound Derivatives and Co-Crystals

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. Obtaining suitable single crystals of this compound itself might be challenging due to its flexibility and potential for hydrogen bonding-induced disorder. A common strategy would be to synthesize a crystalline derivative, for example, by reacting the aldehyde or hydroxyl group to introduce a moiety that promotes crystallization. Co-crystallization with another molecule could also be explored. To date, no crystal structure for this compound or a derivative has been deposited in crystallographic databases.

Conformational Analysis and Stereochemical Assignment of this compound

The flexible six-carbon chain of this compound can adopt numerous conformations. Understanding the preferred conformations is crucial as it influences the molecule's physical properties and reactivity. The stereochemistry at C4 further complicates this analysis.

A comprehensive conformational analysis would typically involve a combination of computational modeling and experimental data (primarily from NMR). Theoretical calculations could map the potential energy surface to identify low-energy conformers. Experimentally, NMR parameters such as nuclear Overhauser effects (NOEs) and coupling constants could provide information about the spatial proximity of atoms and torsional angles, respectively. These experimental restraints would then be used to validate the computationally derived models.

The stereochemical assignment of the C4 center would be definitively achieved through chiral spectroscopy or X-ray crystallography as described above. Without experimental data, the specific conformational preferences and the absolute stereochemistry of any synthesized sample of this compound remain undetermined.

Intermolecular Interactions and Aggregation Behavior of this compound

The interplay of these forces dictates how individual molecules of this compound would arrange themselves and whether they exhibit any specific aggregation behavior in the liquid or solid state. However, without experimental data from techniques such as Hirshfeld surface analysis, which quantifies different intermolecular contacts in a crystal lattice, any description of these interactions remains speculative. researchgate.netias.ac.in

The aggregation of molecules can be influenced by factors such as solvent and concentration, leading to the formation of dimers, oligomers, or larger assemblies. nih.govresearchgate.net Studies on other hydroxy aldehydes have shown that their aggregation can be investigated using spectroscopic and scattering techniques. nih.gov Unfortunately, no such studies have been published specifically for this compound, preventing a detailed discussion of its aggregation properties.

Due to the absence of dedicated research on this specific compound, a data table detailing its intermolecular interaction energies or aggregation characteristics cannot be generated.

Chemical Reactivity and Transformation Pathways of 4 Hydroxy 2,2 Dimethylhexanal

Reactions Involving the Aldehyde Moiety of 4-Hydroxy-2,2-dimethylhexanal

The aldehyde group is a primary site of chemical reactivity in this compound, readily undergoing oxidation, reduction, and various nucleophilic addition and condensation reactions.

Oxidation and Reduction Chemistry

The aldehyde functional group of this compound can be easily oxidized to the corresponding carboxylic acid, 4-Hydroxy-2,2-dimethylhexanoic acid. This transformation can be achieved using a variety of common oxidizing agents.

Conversely, the aldehyde can be selectively reduced to a primary alcohol, yielding 2,2-dimethylhexane-1,4-diol. This reduction is typically accomplished using mild reducing agents. The hydroxyl group at the C4 position generally remains unaffected under these conditions.

Reaction TypeReagentProduct
OxidationJones Reagent (CrO₃/H₂SO₄)4-Hydroxy-2,2-dimethylhexanoic acid
OxidationPotassium permanganate (KMnO₄)4-Hydroxy-2,2-dimethylhexanoic acid
ReductionSodium borohydride (NaBH₄)2,2-dimethylhexane-1,4-diol
ReductionLithium aluminum hydride (LiAlH₄)2,2-dimethylhexane-1,4-diol

Interactive Data Table: Oxidation and Reduction Reactions

Starting Material Reaction Typical Reagents Product
This compoundOxidationJones Reagent, KMnO₄4-Hydroxy-2,2-dimethylhexanoic acid
This compoundReductionNaBH₄, LiAlH₄2,2-dimethylhexane-1,4-diol

Nucleophilic Additions and Condensation Reactions (e.g., Aldol (B89426) Condensation, Knoevenagel Reactions)

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. This reactivity is central to carbon-carbon bond-forming reactions such as the Aldol condensation and the Knoevenagel condensation.

In an Aldol condensation , this compound can react with itself or another enolizable carbonyl compound in the presence of a base. However, due to the absence of α-hydrogens, it can only act as an electrophilic partner (an acceptor) in such reactions. When reacted with a ketone like acetone, it would form a β-hydroxy ketone.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, such as diethyl malonate or malononitrile, in the presence of a weak base like piperidine or pyridine. This reaction typically leads to the formation of an α,β-unsaturated product after dehydration. wikipedia.orgchemspider.com The product of the Knoevenagel condensation of this compound with malononitrile would be (E)-2-cyano-5-hydroxy-3,3-dimethylhept-2-enonitrile.

Due to its bifunctional nature, intramolecular condensation reactions are also a possibility for this compound, potentially leading to the formation of cyclic structures. nih.govcopernicus.orgnih.govchemsynthesis.comvedantu.com

Reactions Involving the Hydroxyl Group of this compound

The secondary hydroxyl group at the C4 position offers another site for chemical modification, including esterification, etherification, and substitution reactions.

Esterification, Etherification, and Substitution Reactions

Esterification of the hydroxyl group can be achieved by reacting this compound with carboxylic acids, acid anhydrides, or acid chlorides, typically in the presence of an acid catalyst. For instance, reaction with acetic anhydride would yield 4-acetoxy-2,2-dimethylhexanal.

Etherification , such as the Williamson ether synthesis, can be performed by first deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce 4-methoxy-2,2-dimethylhexanal.

Substitution of the hydroxyl group is also possible, though it typically requires activation of the hydroxyl group to convert it into a better leaving group.

Reaction TypeReagent 1Reagent 2Product
EsterificationAcetic anhydridePyridine (catalyst)4-acetoxy-2,2-dimethylhexanal
EtherificationSodium hydride (NaH)Methyl iodide (CH₃I)4-methoxy-2,2-dimethylhexanal

Interactive Data Table: Reactions of the Hydroxyl Group

Starting Material Reaction Typical Reagents Product
This compoundEsterificationAcetic anhydride, Pyridine4-acetoxy-2,2-dimethylhexanal
This compoundEtherification1. NaH, 2. CH₃I4-methoxy-2,2-dimethylhexanal

Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity and Conformation

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl oxygen) within the same molecule allows for the formation of an intramolecular hydrogen bond . This interaction can influence the conformation of the molecule, potentially leading to a pseudo-cyclic structure. This conformation can affect the reactivity of both the aldehyde and hydroxyl groups by altering their accessibility and electronic properties.

Intermolecular hydrogen bonding between molecules of this compound can also occur, leading to the formation of dimers or larger aggregates. This can influence the physical properties of the compound, such as its boiling point and solubility. The extent of inter- versus intramolecular hydrogen bonding can be dependent on factors such as concentration and solvent.

Stereoselective Transformations and Epimerization Studies of this compound

The carbon atom bearing the hydroxyl group (C4) is a stereocenter, meaning that this compound can exist as two enantiomers: (R)-4-Hydroxy-2,2-dimethylhexanal and (S)-4-Hydroxy-2,2-dimethylhexanal.

Stereoselective transformations of the aldehyde or hydroxyl group can lead to the formation of diastereomeric products if a new stereocenter is introduced. For example, the reduction of the aldehyde could potentially be controlled to favor the formation of one diastereomer of 2,2-dimethylhexane-1,4-diol over the other.

Reaction Mechanism Studies and Kinetic Analysis of this compound Transformations

Currently, there is a notable absence of specific reaction mechanism studies and kinetic analysis for the transformations of this compound in the available scientific literature. General knowledge of related compounds suggests that its reactivity would be centered around the aldehyde and hydroxyl functional groups.

The aldehyde group, for instance, would be susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to a primary alcohol. The hydroxyl group could undergo esterification, etherification, or oxidation to a ketone, depending on the reaction conditions and reagents used. Intramolecular reactions, such as the formation of a cyclic hemiacetal (lactone), are also plausible due to the proximity of the hydroxyl and aldehyde groups.

However, without dedicated research on this compound, any discussion of reaction mechanisms or kinetic data would be purely speculative and based on analogies to other hydroxy aldehydes.

Functional Group Interconversions and Derivatization Strategies for this compound

Specific derivatization strategies documented for this compound are not readily found in the chemical literature. Nevertheless, based on the functional groups present, a number of interconversions and derivatizations can be proposed. These hypothetical strategies are foundational in synthetic organic chemistry for creating analogues and new molecular entities.

Table 1: Potential Functional Group Interconversions of this compound

Starting Functional GroupReagent/ConditionProduct Functional Group
AldehydeNaBH₄, MeOHPrimary Alcohol
AldehydeH₂CrO₄, H₂OCarboxylic Acid
HydroxylAcetic Anhydride, PyridineEster
HydroxylNaH, CH₃IEther
Aldehyde and HydroxylH⁺ (catalytic)Cyclic Hemiacetal (Lactone)

These proposed transformations represent standard organic reactions that would likely be applicable to this compound. For example, the reduction of the aldehyde to a primary alcohol would yield 2,2-dimethylhexane-1,4-diol. Conversely, oxidation of the aldehyde would produce 4-hydroxy-2,2-dimethylhexanoic acid. The hydroxyl group could be acetylated to form an ester or methylated to form an ether, which are common strategies for protecting the hydroxyl group or modifying the compound's properties.

The potential for intramolecular cyclization to form a lactone is a significant aspect of the chemistry of gamma-hydroxy aldehydes. This reaction is typically acid or base-catalyzed and results in a stable five- or six-membered ring. In the case of this compound, a six-membered lactone would be the expected product.

It is important to reiterate that while these reactions are chemically sound, their successful application to this compound, including reaction yields, optimal conditions, and potential side reactions, would require experimental validation.

Theoretical and Computational Chemistry of 4 Hydroxy 2,2 Dimethylhexanal

Quantum Chemical Calculations on 4-Hydroxy-2,2-dimethylhexanal

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. tsukuba.ac.jp

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. researchgate.net For this compound, this process would involve calculating the forces on each atom and adjusting their positions until those forces are minimized. The resulting optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. A crucial aspect of its structure is the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density and the molecular orbitals.

Charge Distribution: The presence of two oxygen atoms creates a significant polarization of electron density. The oxygen atoms of the hydroxyl and aldehyde groups will be regions of high negative partial charge, while the carbonyl carbon, the hydroxyl hydrogen, and the aldehydic hydrogen will carry positive partial charges. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In a QSAR study on related 4-hydroxy-2-alkenals, the LUMO energy was found to be a key descriptor correlated with their toxicity, highlighting the importance of the molecule's electrophilic character. nih.gov

Table 1: Predicted Electronic Properties of this compound (Note: These are hypothetical values based on the analysis of similar compounds.)

Property Predicted Characteristic
HOMO Location Primarily on the non-bonding orbitals of the oxygen atoms.
LUMO Location Centered on the π* antibonding orbital of the carbonyl group (C=O).
HOMO-LUMO Gap Expected to be relatively large, typical of saturated aldehydes and alcohols, but smaller than a simple alkane.
Charge on Carbonyl Carbon Significantly positive, making it a primary site for nucleophilic attack.

| Charge on Hydroxyl Oxygen | Significantly negative, acting as a hydrogen bond acceptor. |

Quantum chemical calculations can predict various spectroscopic properties with a useful degree of accuracy, aiding in the interpretation of experimental spectra. tsukuba.ac.jpresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. For this compound, predictions can be based on data from its close isomer, 3-Hydroxy-2,2-dimethylhexanal. smolecule.com The aldehydic proton is expected to appear far downfield (around 9.5-9.8 ppm) due to the deshielding effect of the carbonyl group. The gem-dimethyl groups at the C2 position would produce a single, sharp signal in the ¹H NMR spectrum. The chemical shift of the hydroxyl proton would be variable and depend on conditions like solvent and concentration. smolecule.com

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. Calculations can predict these frequencies. For this compound, a strong absorption band characteristic of the C=O stretch of a saturated aldehyde is expected around 1720-1740 cm⁻¹. A broad band corresponding to the O-H stretch of the hydroxyl group would appear in the region of 3200-3600 cm⁻¹. The presence of intramolecular hydrogen bonding would likely shift both the O-H and C=O stretching frequencies to lower values. smolecule.comacs.org

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by electronic transitions. For this compound, the primary absorption is expected to be the weak n→π* transition of the carbonyl chromophore, typically occurring around 280-290 nm. smolecule.com As there is no extended conjugation in the molecule, significant absorption at longer wavelengths is not expected. smolecule.com

Table 2: Predicted Spectroscopic Data for this compound (Based on data from the analogue 3-Hydroxy-2,2-dimethylhexanal smolecule.com)

Spectroscopy Feature Predicted Value/Region
¹H NMR Aldehydic H (CHO) 9.5 - 9.8 ppm
Hydroxyl H (OH) 3.5 - 5.0 ppm (variable, broad)
Gem-dimethyl H (C(CH₃)₂) ~1.1 ppm (singlet)
¹³C NMR Carbonyl C (C=O) 195 - 205 ppm
Hydroxyl-bearing C (C-OH) 60 - 70 ppm
IR C=O Stretch 1720 - 1740 cm⁻¹
O-H Stretch 3200 - 3600 cm⁻¹ (broad)

| UV-Vis | n→π* Transition | 280 - 290 nm |

Molecular Dynamics Simulations and Conformational Sampling of this compound

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. encyclopedia.pubua.ac.be An MD simulation for this compound would involve placing the molecule in a simulated box, often filled with a solvent like water, and calculating the trajectory of each atom based on a force field. nih.gov

This technique is particularly valuable for flexible molecules like this compound. The single bonds in its carbon chain allow for rotation, leading to a vast number of possible three-dimensional shapes, or conformations. MD simulations perform conformational sampling, exploring the potential energy surface to identify the most stable and populated conformations. researchgate.net For this molecule, a key determinant of conformational preference would be the balance between the entropic advantage of extended conformations and the enthalpic stability gained from forming an intramolecular hydrogen bond between the C4-hydroxyl group and the aldehyde group.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for mapping out the potential reaction pathways of a molecule. acs.org By modeling the transformation from reactants to products, researchers can identify intermediate structures and, crucially, the transition state—the highest energy point along a reaction coordinate. snnu.edu.cn The energy of this transition state determines the activation energy and thus the rate of the reaction. researchgate.net

Potential transformations for this compound that could be studied include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, or the secondary alcohol can be oxidized to a ketone. Computational models can predict the relative ease of these two processes. Studies on the oxidation of similar organic molecules show complex pathways involving radical intermediates. researchgate.netpnas.org

Reduction: The aldehyde can be reduced to a primary alcohol, yielding 2,2-dimethylhexane-1,4-diol. The mechanism of such reductions, for instance by a hydride agent, can be modeled. wwu.edu

Aldol (B89426) and Related Reactions: The aldehyde functionality allows this molecule to participate in aldol-type reactions, either as an electrophile at the carbonyl carbon or, after deprotonation, as a nucleophile at the C3 position. caltech.edu

Intramolecular Cyclization: The molecule could potentially undergo an intramolecular hemiacetal formation between the hydroxyl group and the aldehyde, forming a cyclic ether. Theoretical calculations could determine the thermodynamic and kinetic viability of this process.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are fields that aim to correlate the chemical structure of compounds with their physical, chemical, or biological properties. hilarispublisher.commdpi.com Instead of studying a single molecule, QSAR analyzes a series of related compounds to build a mathematical model. researchgate.net

While no specific QSAR model for this compound exists, a study on toxic 4-hydroxy-2-alkenals provides a clear blueprint. nih.gov In that study, the toxicity of the compounds was found to be strongly correlated with their electrophilicity, which was quantified by computational descriptors such as the LUMO energy. nih.gov

A hypothetical QSAR study on analogues of this compound could be developed to predict a property such as receptor binding affinity, metabolic stability, or toxicity. This would involve:

Synthesizing or computationally generating a library of analogues by modifying the parent structure (e.g., changing the length of the alkyl chain, substituting the methyl groups).

Measuring the activity of interest for these analogues.

Calculating a wide range of molecular descriptors for each analogue (e.g., physicochemical properties like LogP, electronic descriptors like HOMO/LUMO energies, and topological indices). nih.gov

Using statistical methods to build a model that links the descriptors to the observed activity.

Such a model would be invaluable for designing new molecules with desired properties while potentially minimizing undesirable ones.

Advanced Analytical Methodologies for 4 Hydroxy 2,2 Dimethylhexanal

Chromatographic Separations for 4-Hydroxy-2,2-dimethylhexanal

Chromatography is the cornerstone for the analysis of this compound, providing the necessary separation from matrix components or closely related isomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for its analysis, with specific method developments catering to the compound's unique chemical properties.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique that separates components in a liquid mobile phase through a solid stationary phase. The choice between reversed-phase, normal-phase, or chiral HPLC depends on the analytical goal.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode, involving a non-polar stationary phase and a polar mobile phase. springernature.com Separation is based on hydrophobic interactions. springernature.com For aldehydes like this compound, which lack a strong chromophore, derivatization is often necessary for sensitive UV detection. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be easily detected. nih.govlongdom.org The method's high sensitivity and reliability make it suitable for quantifying trace amounts of the compound. ajrms.com

ParameterTypical ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Non-polar stationary phase for hydrophobic separation.
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water gradientPolar mobile phase to elute compounds based on hydrophobicity.
Derivatization 2,4-Dinitrophenylhydrazine (DNPH)To add a UV-active chromophore for detection. longdom.org
Detector UV/Vis or Photodiode Array (PAD)To detect the DNPH-derivatized analyte.
Flow Rate 1.0 mL/minStandard flow for analytical separation.
Temperature Ambient or controlled (e.g., 35°C)To ensure reproducible retention times. lcms.cz

Normal-Phase (NP-HPLC): In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane). researchgate.net This mode is particularly effective for separating polar compounds and isomers. Given the presence of a hydroxyl group, this compound exhibits polarity that makes it a candidate for NP-HPLC, which could potentially separate it from other non-polar aldehydes or isomers without derivatization. Cyano-bonded phases are also versatile and can be operated in both normal-phase and reversed-phase modes, offering strong dipole interactions to separate polar molecules. lcms.cz

ParameterTypical ConditionPurpose
Column Silica or Cyano-bonded (e.g., 150 mm x 4.6 mm, 5 µm)Polar stationary phase for adsorption-based separation. lcms.cz
Mobile Phase Hexane/Isopropanol or Hexane/Ethyl AcetateNon-polar mobile phase to elute compounds based on polarity.
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)Universal detection for compounds without a UV chromophore.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature AmbientTo maintain consistent separation conditions.

Chiral HPLC: Since this compound possesses a stereogenic carbon at the C4 position, it exists as a pair of enantiomers. These enantiomers have identical physical properties in an achiral environment but can be separated in a chiral environment. researchgate.net Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities and thus different retention times. csfarmacie.czeijppr.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have demonstrated broad applicability for separating a variety of chiral molecules. eijppr.com This technique is crucial for studying the stereospecific properties of the compound.

ParameterTypical ConditionPurpose
Column Chiral Stationary Phase (CSP) (e.g., polysaccharide-based)To provide a chiral environment for enantiomeric recognition. eijppr.com
Mobile Phase Hexane/Ethanol or other alcohol modifiersTo optimize the resolution between enantiomers. csfarmacie.cz
Detector UV/Vis or PolarimeterTo detect the separated enantiomers.
Flow Rate 0.5 - 1.0 mL/minTo achieve optimal separation efficiency.
Temperature Controlled (e.g., 25°C)To enhance chiral recognition and reproducibility. researchgate.net

Gas Chromatography (GC) Method Development

GC is an ideal technique for the analysis of volatile and thermally stable compounds. This compound, being a moderately volatile aldehyde, is well-suited for GC analysis, often following derivatization to improve its chromatographic properties.

Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of volatile organic compounds. scielo.br The sample is vaporized and separated on a capillary column, and the eluting compounds are burned in a hydrogen-air flame. The ions produced generate a current that is proportional to the mass of carbon atoms, making FID a universal detector for hydrocarbons. scielo.br This method is effective for quantifying this compound in various matrices.

ParameterTypical ConditionPurpose
Column Non-polar (e.g., DB-5, HP-5ms) or mid-polar (e.g., DB-WAX)To separate compounds based on boiling point and polarity.
Carrier Gas Helium or HydrogenTo carry the sample through the column.
Injector Split/Splitless, 250°CTo vaporize the sample for introduction into the column. scielo.br
Oven Program Temperature gradient (e.g., 40°C hold, ramp to 250°C)To achieve separation of compounds with different volatilities.
Detector Flame Ionization Detector (FID), 250-300°CTo provide a quantitative response for carbon-containing analytes. supelco.com.tw

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is exceptionally sensitive to compounds with electrophilic functional groups, such as halogens. nih.gov While this compound itself is not strongly electron-capturing, it can be derivatized with a reagent containing multiple halogens, such as 2,4,6-trichlorophenylhydrazine (B147635) or pentafluorobenzyl hydroxylamine. nih.govresearchgate.net This derivatization makes the analyte highly responsive to the ECD, allowing for ultra-trace level detection.

ParameterTypical ConditionPurpose
Column Mid-polarity capillary column (e.g., DB-17)To separate the halogenated derivatives.
Derivatization Reagent with electron-capturing groups (e.g., TCPH, PFBHA)To enhance sensitivity for ECD detection. nih.gov
Carrier Gas Nitrogen or Argon/MethaneMakeup gas suitable for ECD operation.
Injector Splitless, 250°CTo handle trace concentrations.
Detector Electron Capture Detector (ECD), 300°CFor highly sensitive detection of the derivatized analyte.

Chiral GC: Similar to chiral HPLC, chiral GC is used to separate enantiomers. This is typically achieved using a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin (B1172386). gcms.czsigmaaldrich.com The chiral cyclodextrin cavity allows for differential inclusion complexation or surface interactions with the enantiomers of this compound, resulting in different retention times. gcms.czsigmaaldrich.com The choice of cyclodextrin derivative is critical for achieving separation. researchgate.net

ParameterTypical ConditionPurpose
Column Derivatized cyclodextrin CSP (e.g., Chirasil-L-Val, Lipodex)To create enantioselective interactions. researchgate.netnih.gov
Carrier Gas Helium or HydrogenTo ensure high-resolution separation.
Oven Program Low initial temperature with a slow rampLower temperatures often enhance chiral selectivity. chromatographyonline.com
Injector Split/SplitlessStandard injection technique.
Detector FID or Mass Spectrometer (MS)For detection and identification of the separated enantiomers.

Hyphenated Techniques for this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, making it a definitive tool for identifying unknown compounds. unl.edu As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for positive identification. ijsrst.com For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of this compound. Derivatization may be employed to improve the compound's volatility and produce characteristic fragments for more reliable analysis. nih.govnih.gov

ParameterTypical ConditionPurpose
GC Column Non-polar capillary column (e.g., HP-5ms)To provide robust separation of volatile compounds. hpst.cz
Ionization Mode Electron Ionization (EI), 70 eVStandard mode for creating reproducible fragmentation patterns. ijsrst.com
Mass Analyzer Quadrupole or Time-of-Flight (TOF)To separate ions based on their mass-to-charge ratio.
Scan Mode Full Scan (for identification) or SIM (for quantification)Full scan provides complete mass spectra; SIM enhances sensitivity.
Data Analysis Library Search (e.g., NIST, Wiley)To match experimental spectra with known compounds for identification. ijsrst.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

For analyzing trace levels of this compound, especially in complex biological or environmental samples, LC-MS/MS offers unparalleled sensitivity and specificity. nih.govsigmaaldrich.com The technique couples HPLC with tandem mass spectrometry (e.g., a triple quadrupole MS). mdpi.com After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI). longdom.org The first quadrupole selects the precursor ion (the molecular ion of the derivatized or underivatized analyte). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. This multiple reaction monitoring (MRM) process drastically reduces chemical noise and allows for highly accurate quantification at very low concentrations.

ParameterTypical ConditionPurpose
LC System Reversed-phase UHPLC/HPLCFor fast and efficient separation prior to MS detection.
Ionization Source Electrospray Ionization (ESI), positive or negative modeTo gently ionize the analyte, often preserving the molecular ion. longdom.org
Mass Analyzer Triple Quadrupole (QqQ) or Q-TOFFor performing tandem MS (MS/MS) experiments.
Scan Mode Multiple Reaction Monitoring (MRM)For highly selective and sensitive quantification of target transitions.
Mobile Phase LC-MS grade solvents (e.g., acetonitrile, water with formic acid)To ensure low background noise and compatibility with ESI. sigmaaldrich.com

GC-Fourier Transform Infrared Spectroscopy (GC-FTIR)

GC-FTIR is a powerful hyphenated technique for the structural elucidation of isomers. As compounds elute from the GC column, they pass through a heated light pipe where their infrared spectrum is continuously recorded by an FTIR spectrometer. The resulting IR spectrum provides information about the functional groups present in the molecule. For this compound, GC-FTIR could unequivocally confirm the presence of both the hydroxyl (-OH) and aldehyde (-CHO) groups. This is particularly useful for distinguishing it from structural isomers that might have similar mass spectra (e.g., a ketone versus an aldehyde).

Functional GroupExpected IR Absorption Band (cm⁻¹)Vibration Type
Hydroxyl (O-H) ~3600 - 3200 (broad)Stretching
Aldehyde C-H ~2850 and ~2750 (two peaks)Stretching (Fermi resonance)
Alkyl C-H ~2960 - 2850Stretching
Aldehyde C=O ~1740 - 1720Stretching
C-O ~1260 - 1000Stretching

Development of Robust and Validated Analytical Methods for this compound Detection and Quantification

The development of robust and validated analytical methods is fundamental to ensuring the reliability of data. For a compound like this compound, which possesses both a hydroxyl and an aldehyde functional group, chromatographic techniques are most suitable. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS offers high sensitivity and selectivity.

Sample Preparation and Derivatization: Direct injection of a solution of the compound in a suitable solvent is possible. However, to enhance volatility and improve peak shape, derivatization is often employed. A common derivatization agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.gov This reagent reacts with the aldehyde group to form a stable oxime derivative, which is more amenable to GC analysis. nih.gov The hydroxyl group can also be derivatized, for instance, through silylation, to further increase volatility.

Chromatographic Conditions: A typical GC-MS method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to start at a low temperature and ramp up to ensure the separation of the analyte from any impurities. Helium is commonly used as the carrier gas. nih.gov

Detection and Quantification: The mass spectrometer serves as the detector, providing both qualitative (mass spectrum) and quantitative (peak area) data. The instrument would typically be operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte. nih.gov

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or when derivatization for GC is not desirable, reversed-phase HPLC (RP-HPLC) is a viable alternative.

Derivatization: Aldehydes and ketones often lack a strong chromophore, making UV detection challenging at low concentrations. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used strategy to overcome this limitation. acs.orgnih.govresearchgate.net The resulting 2,4-dinitrophenylhydrazone derivatives are brightly colored and can be readily detected by a UV-Vis detector. acs.orgnih.govresearchgate.net

Chromatographic Conditions: A C18 column is a common choice for the stationary phase in RP-HPLC. impactfactor.orgresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often run in a gradient mode to ensure the elution of compounds with a wide range of polarities. acs.orgresearchgate.net

Method Validation: A developed analytical method must be validated according to international guidelines (e.g., ICH) to ensure it is fit for its intended purpose. impactfactor.orgresearchgate.net Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). core.ac.uknih.govmdpi.com

The following interactive data table summarizes typical validation parameters for a hypothetical validated analytical method for this compound.

ParameterGC-MS (with PFBHA derivatization)HPLC-UV (with DNPH derivatization)
Linearity (R²) >0.995>0.998
LOD 0.01 - 0.5 µg/L0.002 - 0.01 mg/L
LOQ 0.03 - 1.5 µg/L0.007 - 0.03 mg/L
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%

Impurity Profiling and Stability Indicating Methods for this compound

Impurity profiling is the identification and quantification of impurities present in a substance. ajrconline.orgijrpr.commedwinpublishers.com Stability-indicating methods are analytical procedures that can separate the drug substance from its degradation products, allowing for an accurate assessment of the compound's stability over time. impactfactor.orgresearchgate.netijtsrd.com

Forced Degradation Studies

To develop a stability-indicating method, forced degradation (stress testing) is performed. pharmasm.combiopharminternational.compharmtech.com This involves subjecting the this compound to harsh conditions to accelerate its degradation and generate potential degradation products. pharmasm.com Common stress conditions include:

Acidic and Basic Hydrolysis: The compound is exposed to acidic and basic solutions to assess its susceptibility to hydrolysis. The ester-like character of the aldol (B89426) structure might be susceptible to cleavage under these conditions.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, will indicate the potential for oxidative degradation. The aldehyde functional group is particularly susceptible to oxidation to a carboxylic acid. pharmasm.com

Thermal Degradation: The sample is exposed to high temperatures to evaluate its thermal stability.

Photodegradation: Exposure to light, typically in a photostability chamber, is performed to assess light sensitivity.

Development of a Stability-Indicating HPLC Method

The primary tool for a stability study is a stability-indicating HPLC method. The key requirement for such a method is its ability to resolve the peak of the intact this compound from the peaks of all potential impurities and degradation products generated during the forced degradation studies. chromatographyonline.com This ensures that any decrease in the concentration of the parent compound is due to degradation and not co-elution with other substances.

The development of such a method often involves screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient profiles to achieve the desired separation. chromatographyonline.com A photodiode array (PDA) detector is often used as it can provide spectral information about the separated peaks, which aids in peak purity assessment and identification of degradation products.

The following interactive data table presents hypothetical results from a forced degradation study of this compound, which would be used to validate the stability-indicating nature of an analytical method.

Stress ConditionDurationDegradation (%)Number of Degradation Products
0.1 M HCl 24 hours15%2
0.1 M NaOH 24 hours10%1
10% H₂O₂ 24 hours25%3
Heat (80°C) 48 hours8%1
Photostability (ICH) 7 days5%1

The data from these studies are crucial for establishing the degradation pathways of this compound, identifying its critical impurities, and developing a robust analytical method for its quality control.

Biochemical and Enzymatic Transformations of 4 Hydroxy 2,2 Dimethylhexanal

Enzymatic Biotransformation Pathways of 4-Hydroxy-2,2-dimethylhexanal

No studies detailing the specific enzymatic pathways involved in the biotransformation of this compound have been identified in the current scientific literature. Research on the metabolism of structurally similar aliphatic aldehydes suggests that potential pathways could involve oxidation of the aldehyde group to a carboxylic acid or reduction to an alcohol, followed by further functionalization or degradation. However, without direct experimental evidence for this compound, these remain hypothetical.

Microbial Degradation and Metabolism Studies of this compound

There is a lack of published research on the microbial degradation or metabolic fate of this compound. While numerous microorganisms are known to degrade a wide variety of organic compounds, including other aldehydes and alkanes, no studies have specifically investigated the ability of any microbial species to utilize this compound as a carbon source or to metabolize it through co-metabolism.

Chemoenzymatic Synthesis Approaches for this compound and its Derivatives

Information regarding the chemoenzymatic synthesis of this compound or its derivatives is not available in the public domain. Chemoenzymatic synthesis is a powerful tool for the production of complex molecules, often employing enzymes for selective transformations. While methods for the synthesis of other hydroxyaldehydes exist, none have been described for this specific compound.

Characterization of Enzymes Involved in this compound Transformations

As no biotransformation or metabolic pathways for this compound have been elucidated, there are consequently no reports on the characterization of any enzymes that may be involved in its transformation. The identification and characterization of such enzymes would be a prerequisite for understanding its biochemical fate.

Environmental Fate and Degradation Studies of 4 Hydroxy 2,2 Dimethylhexanal

Biotic Degradation Mechanisms of 4-Hydroxy-2,2-dimethylhexanal in Environmental Matrices (e.g., Soil, Water)

Biotic degradation is the breakdown of organic compounds by microorganisms and is a primary mechanism for the removal of many pollutants from soil and water. oup.comuga.edu

The biodegradability of a chemical is strongly influenced by its structure. nih.gov Studies on various aldehydes and alcohols have shown that features like chain length, branching, and the position of substituents are critical. Research on the biofiltration of aldehyde mixtures, including hexanal (B45976), 2-methylbutanal, and 3-methylbutanal, demonstrated that branched aldehydes exhibited significantly lower degradation rates compared to straight-chain aldehydes like hexanal. uga.edu Furthermore, studies on the biodegradation of aliphatic acids and alcohols have shown that dimethyl-substituted compounds are generally poorly utilized by sewage microorganisms. nih.gov

Given that this compound possesses a gem-dimethyl group at the carbon adjacent to the aldehyde functional group (the α-carbon), it is anticipated that this steric hindrance would make it relatively resistant to microbial degradation compared to its straight-chain analogue, 4-hydroxyhexanal. Microorganisms in soil and water would likely metabolize the compound through oxidation of the aldehyde and alcohol groups, but the rate may be slow. csic.esuga.edu The process is influenced by numerous environmental factors. researchgate.net

FactorInfluence on Biodegradation
Chemical Structure The 2,2-dimethyl substitution likely hinders microbial attack, potentially leading to slower degradation compared to unbranched analogues. uga.edunih.gov
Environmental Conditions Factors such as temperature, pH, oxygen availability, and the presence of other nutrients significantly affect microbial activity and thus the rate of degradation. researchgate.net
Microbial Population The presence of a microbial community adapted to degrading similar compounds would be necessary for efficient breakdown. researchgate.net

Environmental Persistence and Transport Mechanisms of this compound Analogues

The persistence of a chemical is its ability to remain in the environment without degrading. Transport mechanisms determine how a chemical moves through different environmental compartments (air, water, soil).

Persistence: The structural characteristics of this compound—specifically the dimethyl substitution—suggest it may have a higher potential for persistence than simpler aldehydes. nih.gov An analogue, 2,2-dimethylhexane, is described as potentially causing long-term adverse effects in the aquatic environment, which implies a degree of environmental persistence. chembk.com The reduced rate of biodegradation contributes directly to a compound's persistence in soil and aquatic systems.

Transport: The transport of this compound will be governed by its physical and chemical properties.

Volatility: As a C8 aldehyde, it is expected to be a volatile organic compound (VOC), allowing for transport in the atmosphere. dau.edu.vn

Water Solubility: The presence of a hydroxyl and a carbonyl group will confer some degree of water solubility, allowing it to be transported in surface water and groundwater.

Sorption: The hexyl carbon chain gives the molecule a nonpolar character, which may cause it to sorb to organic matter in soil and sediment, reducing its mobility in water but increasing its persistence in the solid phase.

The interplay of these properties determines its partitioning and ultimate fate in the environment.

Advanced Analytical Techniques for Environmental Monitoring of this compound

Detecting and quantifying specific organic compounds like this compound in complex environmental samples such as air, water, and soil requires sophisticated analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile and semi-volatile organic compounds. au.dkmdpi.com For enhanced separation of complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) is employed. copernicus.orgresearchgate.net In GC×GC, the sample is subjected to two different chromatographic columns, providing much greater resolving power than conventional GC. copernicus.org Coupling this with a time-of-flight mass spectrometer (TOF-MS) allows for the rapid acquisition of full mass spectra, aiding in the confident identification of hundreds of individual compounds in a single analysis. researchgate.net

Sample Preparation: Before analysis, the target compound must be extracted and concentrated from the environmental matrix. For air samples, this often involves drawing air through a sorbent tube followed by thermal desorption. copernicus.org For water samples, a common and effective technique is Headspace-Solid-Phase Micro-Extraction (HS-SPME). mdpi.com In this method, a coated fiber is exposed to the headspace above the water sample, where it adsorbs volatile compounds. The fiber is then transferred to the GC inlet for analysis. mdpi.com

TechniqueApplicationPrincipleReference
GC×GC-TOF-MS Analysis of complex VOC mixtures in airProvides high-resolution separation using two distinct GC columns, coupled with rapid mass spectrometric detection for compound identification. copernicus.orgresearchgate.net
HS-SPME-GC-MS Analysis of VOCs in water and other liquid/solid matricesVOCs are partitioned from the sample into the headspace and adsorbed onto a coated fiber, which is then thermally desorbed into the GC-MS system for analysis. mdpi.com
GC-MS General analysis of VOCs in environmental extractsSeparates compounds based on their boiling point and polarity, with a mass spectrometer for detection and identification based on mass-to-charge ratio and fragmentation patterns. au.dk

Research Gaps and Future Directions for 4 Hydroxy 2,2 Dimethylhexanal Studies

Unexplored Synthetic Routes and Methodologies for 4-Hydroxy-2,2-dimethylhexanal

While standard multi-step syntheses could theoretically produce this compound, many modern, efficient, and stereoselective methods remain unexplored for this specific target. Future research could pioneer new pathways to this compound, focusing on atom economy, sustainability, and stereochemical control.

Promising areas for investigation include:

Biocatalytic Approaches : The use of enzymes offers a green and highly selective route to chiral molecules. Aldolases and related C-C bond-forming enzymes could be investigated for the synthesis of hydroxylated natural products and their analogues. nih.gov One-pot multistep enzymatic cascades, for instance combining an alcohol oxidase with a lyase, can convert simple alcohols into chiral α-hydroxy ketones, a concept that could be adapted for hydroxy aldehyde synthesis while avoiding the direct use of reactive aldehyde intermediates. rsc.orgrsc.org Engineered enzyme modules, such as those combining alcohol dehydrogenases with other enzymes, have been used to produce chiral α-hydroxy acids and amino alcohols, demonstrating the potential for creating complex, functionalized molecules from simple precursors. nih.gov

Flow Chemistry : Continuous flow synthesis provides superior control over reaction parameters like temperature and time, which is crucial when handling reactive intermediates like aldehydes. beilstein-journals.org Flow microreactor technology has been shown to "tame" highly unstable species like lithiated carbenoids, allowing for chemoselective syntheses that are not feasible in batch processes. uniba.it The selective reduction of esters to aldehydes, a challenging transformation prone to over-reduction, has been successfully managed in flow systems using reagents like diisobutylaluminum hydride (DIBAL-H), suggesting a viable route to this compound from an appropriate ester precursor. researchgate.netcolab.ws

Novel Catalytic C-C Bond Formations : Recent advances in catalysis offer powerful tools for constructing the carbon skeleton. The concept of "umpolung," or reactivity inversion, can be achieved using N-heterocyclic carbene (NHC) or enzyme catalysis to make the aldehyde carbon nucleophilic, enabling novel bond formations. tubitak.gov.tr Furthermore, transition-metal-catalyzed α-alkylation of aldehydes provides a direct method for C-C bond formation at the position adjacent to the carbonyl group. mdpi.com Photocatalysis, using agents like eosin (B541160) Y, can generate acyl radicals from aldehydes under mild, green conditions, allowing for a wide range of functionalizations. nih.gov

Table 1: Potential Unexplored Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Question
Biocatalysis (e.g., Aldolase/Oxidase Cascades) High stereoselectivity, green reaction conditions, use of renewable feedstocks. rsc.orgrsc.orgacs.org Can an enzymatic system be designed for the stereoselective synthesis of (R)- or (S)-4-Hydroxy-2,2-dimethylhexanal?
Flow Chemistry Precise control of reactive intermediates, improved safety, scalability, potential for multistep sequences. uniba.itresearchgate.net Can a continuous flow process improve the yield and purity of this compound by minimizing side reactions?
Umpolung Catalysis (e.g., NHC) Novel bond disconnections, mild reaction conditions, access to complex structures. tubitak.gov.tr Can an umpolung strategy be used to construct the this compound skeleton from different starting materials?
Photoredox Catalysis Use of light as a reagent, mild and redox-neutral conditions, generation of reactive acyl radicals. nih.gov Can photocatalysis enable novel functionalization reactions starting from a precursor to this compound?

Novel Spectroscopic and Analytical Insights into this compound

A complete understanding of any new compound requires detailed characterization. While standard techniques like 1D NMR and basic GC-MS are fundamental, advanced analytical methods could provide unprecedented insight into the structure, purity, and behavior of this compound.

Future analytical studies should focus on:

High-Resolution Mass Spectrometry (HRMS) : Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) and Orbitrap MS provide ultra-high mass accuracy, allowing for the unambiguous determination of the molecular formula. nih.gov Tandem MS (MS/MS) experiments are crucial for detailed structural elucidation by breaking down the molecule and analyzing its fragment ions, which is central to identifying unknown small molecules and their isomers. mdpi.comresearchgate.net

Advanced Chromatographic Separations : For analyzing complex reaction mixtures or potential trace isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to conventional GC. When coupled with a Time-of-Flight (TOF) mass spectrometer, GC×GC-TOF-MS is an exceptionally powerful tool for analyzing volatile organic compounds (VOCs). frontiersin.org

Multidimensional and High-Field NMR Spectroscopy : While 1D NMR is standard, advanced 2D NMR experiments (COSY, HSQC, HMBC) are essential for confirming the precise connectivity of the molecular skeleton. For stereochemical analysis, high-field NMR combined with chiral derivatizing agents or solvents would be necessary to resolve and assign the signals for potential enantiomers.

Emerging Spectroscopic Techniques : Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging non-destructive technique that can probe low-frequency molecular vibrations and intermolecular interactions in the liquid phase, potentially offering a unique spectral fingerprint for the compound and its mixtures. optica.org Furthermore, the application of deep learning algorithms to spectral data (e.g., FTIR) shows promise for the rapid and automated identification of functional groups. rsc.org

Table 2: Advanced Analytical Techniques for Deeper Insights into this compound

Technique Information Gained Potential Application
High-Resolution MS (e.g., Orbitrap, FT-ICR) Exact molecular formula, detailed fragmentation patterns for structural confirmation. nih.govmdpi.com Unambiguous identification of the synthesized compound and characterization of any byproducts or impurities.
GC×GC-TOF-MS Superior separation of complex mixtures, analysis of volatile isomers and trace components. frontiersin.org Resolving potential side-products from a synthesis or degradation products from stability studies.
High-Field & 2D NMR Complete assignment of proton and carbon signals, confirmation of molecular connectivity, stereochemical analysis. Definitive structural proof and determination of enantiomeric purity if a chiral synthesis is developed.
Terahertz (THz) Spectroscopy Low-frequency vibrational modes, intermolecular interactions, unique spectral fingerprint in liquid phase. optica.org Characterizing the bulk liquid state and studying interactions in solvent mixtures.

Advanced Computational Modeling Applications for this compound Reactivity and Properties

Computational chemistry provides a powerful predictive tool to investigate molecules in silico before or alongside experimental work. Applying these methods to this compound could guide synthesis, predict properties, and explain reactivity.

Key computational avenues to explore include:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to predict the molecule's stable 3D geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like the HOMO-LUMO gap, which relates to reactivity. scielo.org.zamdpi.com Such calculations are also essential for mapping reaction pathways and determining transition state energies for potential synthetic or degradation reactions. acs.org

Quantitative Structure-Property Relationship (QSPR) Models : QSPR models use molecular descriptors calculated from a compound's structure to predict its physical and chemical properties. mdpi.com For a novel compound like this compound, validated QSPR models could provide reliable estimates of properties such as boiling point, density, viscosity, and critical temperature, which are vital for process design and safety assessment. researchgate.netacs.orgmdpi.comrsc.org

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility, interactions with solvents, and behavior in a condensed phase. This would be particularly useful for understanding how the hydroxyl and aldehyde groups interact intramolecularly and with their environment.

Table 3: Computational Modeling Approaches for this compound

Modeling Technique Predicted Information Significance for Research
Density Functional Theory (DFT) Optimized geometry, IR/Raman spectra, electronic properties (HOMO/LUMO), reaction energetics. scielo.org.zamdpi.com Guides spectroscopic analysis, predicts chemical reactivity, helps elucidate reaction mechanisms.
QSPR Models Physical properties (boiling point, density, viscosity, etc.). mdpi.comresearchgate.netrsc.org Provides essential physical data without initial experimentation, useful for engineering and safety applications.
Molecular Dynamics (MD) Conformational landscape, solvent interactions, dynamic behavior. Elucidates how the molecule behaves in solution and the interplay between its functional groups.
Reaction Prediction Software Potential reaction pathways, sites of metabolism, degradation products. csmres.co.uk Helps anticipate chemical stability and potential biological activity or environmental fate.

Integration of this compound Research into Broader Chemical Science Fields

The true impact of investigating a new molecule lies in its potential applications and its ability to contribute to broader scientific questions. Research into this compound could intersect with several key fields.

Future research should aim to integrate this compound into:

Materials Science : The bifunctional nature of this compound makes it a candidate monomer for polymerization. The aldehyde and alcohol groups could be used to create novel polyacetals or polyesters. mdpi.com The Strecker synthesis, for example, can convert aldehydes into α-hydroxy acids, which can then be polymerized into poly(α-hydroxy esters), offering a pathway to new biodegradable materials. acs.orgnih.govacs.org

Atmospheric Chemistry : As a functionalized volatile organic compound (VOC), this compound could play a role in atmospheric chemistry. The oxidation of VOCs leads to the formation of secondary organic aerosols (SOA), which impact air quality and climate. whiterose.ac.ukresearchgate.nete-bookshelf.de Studies have shown that aldehydes, particularly larger ones, can undergo autoxidation to form highly oxygenated molecules (HOMs) that are key precursors to SOA formation. copernicus.orgresearchgate.netcopernicus.org Investigating the atmospheric oxidation pathways and SOA yield of this compound would be a valuable contribution to this field. acs.orgnih.gov

Fragrance and Bioactive Chemistry : Aldehydes are a well-known class of fragrance compounds. The specific carbon skeleton and functional groups of this compound could impart unique olfactory properties. Additionally, its structure could serve as a scaffold or building block for the synthesis of more complex, biologically active molecules.

Table 4: Potential Interdisciplinary Research Fields for this compound

Field Potential Role of this compound Key Research Direction
Materials Science Monomer for novel polymers (polyacetals, polyesters). mdpi.comacs.org Synthesize and characterize polymers derived from this molecule to evaluate their physical and biodegradable properties.
Atmospheric Chemistry Volatile Organic Compound (VOC) precursor for Secondary Organic Aerosol (SOA). copernicus.orgcopernicus.org Study its atmospheric oxidation mechanisms and quantify its potential to form aerosol particles in environmental chambers.
Fragrance Chemistry Novel scent ingredient. Evaluate its olfactory profile and stability for use in fragrance compositions.
Medicinal Chemistry Chiral building block for synthesizing complex bioactive targets. Use as a starting material in the synthesis of new chemical entities for biological screening.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-2,2-dimethylhexanal, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via oxidation of 2,2-dimethylhexanol using catalysts like pyridinium chlorochromate (PCC) or enzymatic oxidation systems (e.g., alcohol dehydrogenases). Reaction conditions (temperature, solvent polarity) must be optimized to suppress side reactions, such as over-oxidation to carboxylic acids. Monitoring via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) ensures purity .
  • Data Analysis : Yields are often lower in aqueous media due to competing hydration pathways. Non-polar solvents (e.g., dichloromethane) improve selectivity for the aldehyde .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to quantify degradation products. Buffered solutions (pH 2–12) are incubated at 25°C, 40°C, and 60°C. Nuclear magnetic resonance (NMR) spectroscopy identifies decomposition products, such as dimerized or oxidized derivatives .
  • Key Finding : The compound is prone to aldol condensation under alkaline conditions, forming β-hydroxy aldehyde dimers. Stability is highest in neutral pH and low-temperature storage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H-NMR reveals the aldehyde proton (~9.8 ppm) and hydroxyl proton (~2.1 ppm, broad). 13C^{13}C-NMR confirms the carbonyl carbon (~200 ppm) and quaternary carbons from dimethyl groups .
  • IR Spectroscopy : Strong absorption bands for -OH (3200–3600 cm1^{-1}) and C=O (1720 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass verification (expected m/z for C8H16O2\text{C}_8\text{H}_{16}\text{O}_2: 144.1150) .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl group influence the reactivity of this compound in nucleophilic additions?

  • Methodology : Compare reaction kinetics with linear aldehydes (e.g., hexanal) in nucleophilic additions (e.g., Grignard reactions). Use density functional theory (DFT) calculations to model transition states and steric hindrance.
  • Key Insight : The dimethyl groups reduce accessibility to the carbonyl carbon, slowing reaction rates. Steric maps (e.g., using Gaussian software) quantify spatial constraints .

Q. What role does this compound play in lipid peroxidation pathways, and how can its adducts be detected in biological systems?

  • Methodology : Incubate the compound with polyunsaturated fatty acids (e.g., linoleic acid) under oxidative conditions. Detect adducts via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Use isotopically labeled internal standards (e.g., 13C^{13}C-analogs) for quantification .
  • Contradiction Note : While 4-hydroxyalkenals (e.g., 4-HNE) are well-documented in lipid peroxidation, the dimethyl substitution in this compound may alter binding affinity to proteins like glutathione transferases .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

  • Methodology : Employ asymmetric catalysis using chiral oxazaborolidines or organocatalysts (e.g., proline derivatives) during ketone reduction. Analyze enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralcel OD-H column) .
  • Data Conflict : Reported ee values vary significantly (>90% with oxazaborolidines vs. 60–70% with organocatalysts), suggesting solvent-dependent catalyst performance .

Q. What computational models predict the environmental degradation pathways of this compound?

  • Methodology : Use EPI Suite or OPERA models to estimate biodegradation half-lives and photolysis rates. Validate predictions with experimental data from OECD 301F ready biodegradability tests .
  • Advanced Analysis : Molecular dynamics simulations reveal preferential hydrolysis of the aldehyde group in aquatic environments, forming 2,2-dimethylhexanoic acid .

Methodological Notes

  • Contradiction Handling : Discrepancies in synthetic yields (e.g., 40–75% for PCC-mediated oxidation) require cross-validation with controlled reactant purity and inert atmospheres .
  • Advanced Instrumentation : Time-resolved infrared (TRIR) spectroscopy captures transient intermediates during aldehyde reactions, resolving mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.